Cas no 380349-08-6 (3-Amino-N-(4-bromo-phenyl)-benzenesulfonamide)

3-Amino-N-(4-bromo-phenyl)-benzenesulfonamide is a sulfonamide derivative characterized by its brominated aromatic structure and amino functional group. This compound is of interest in organic synthesis and pharmaceutical research due to its potential as an intermediate in the development of bioactive molecules. The presence of both sulfonamide and amino groups enhances its reactivity, enabling selective modifications for applications in medicinal chemistry. Its well-defined structure and purity make it suitable for use in controlled reactions, particularly in the synthesis of sulfa-drug analogs or other heterocyclic compounds. The bromo-substituted phenyl ring further provides a handle for cross-coupling reactions, expanding its utility in advanced chemical transformations.
3-Amino-N-(4-bromo-phenyl)-benzenesulfonamide structure
380349-08-6 structure
商品名:3-Amino-N-(4-bromo-phenyl)-benzenesulfonamide
CAS番号:380349-08-6
MF:C12H11N2O2SBr
メガワット:327.197
CID:3105062
PubChem ID:3568545

3-Amino-N-(4-bromo-phenyl)-benzenesulfonamide 化学的及び物理的性質

名前と識別子

    • 3-Amino-N-(4-bromo-phenyl)-benzenesulfonamide
    • 3-amino-N-(4-bromophenyl)benzene-1-sulfonamide
    • SMR000371924
    • G31597
    • DB-424565
    • CHEMBL1498250
    • AKOS000115478
    • EN300-02462
    • SR-01000031979
    • 3-amino-N-(4-bromophenyl)benzenesulfonamide
    • 380349-08-6
    • FQA34908
    • Z56823056
    • HMS2743E07
    • SCHEMBL25754843
    • SR-01000031979-1
    • MLS000757620
    • インチ: InChI=1S/C12H11BrN2O2S/c13-9-4-6-11(7-5-9)15-18(16,17)12-3-1-2-10(14)8-12/h1-8,15H,14H2
    • InChIKey: ZYTCICJMXGACNY-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 325.97246Da
  • どういたいしつりょう: 325.97246Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 361
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 80.6Ų

3-Amino-N-(4-bromo-phenyl)-benzenesulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
1PlusChem
1P019HKK-5g
3-amino-N-(4-bromophenyl)benzene-1-sulfonamide
380349-08-6 95%
5g
$631.00 2025-03-03
A2B Chem LLC
AV21492-100mg
3-amino-N-(4-bromophenyl)benzene-1-sulfonamide
380349-08-6 95%
100mg
$93.00 2024-04-20
1PlusChem
1P019HKK-10g
3-amino-N-(4-bromophenyl)benzene-1-sulfonamide
380349-08-6 95%
10g
$913.00 2024-05-03
A2B Chem LLC
AV21492-5g
3-amino-N-(4-bromophenyl)benzene-1-sulfonamide
380349-08-6 95%
5g
$525.00 2024-04-20
A2B Chem LLC
AV21492-500mg
3-amino-N-(4-bromophenyl)benzene-1-sulfonamide
380349-08-6 95%
500mg
$166.00 2024-04-20
1PlusChem
1P019HKK-1g
3-amino-N-(4-bromophenyl)benzene-1-sulfonamide
380349-08-6 95%
1g
$245.00 2025-03-03
1PlusChem
1P019HKK-50mg
3-amino-N-(4-bromophenyl)benzene-1-sulfonamide
380349-08-6 95%
50mg
$77.00 2025-03-16
1PlusChem
1P019HKK-100mg
3-amino-N-(4-bromophenyl)benzene-1-sulfonamide
380349-08-6 95%
100mg
$97.00 2025-03-16
A2B Chem LLC
AV21492-50mg
3-amino-N-(4-bromophenyl)benzene-1-sulfonamide
380349-08-6 95%
50mg
$74.00 2024-04-20
1PlusChem
1P019HKK-250mg
3-amino-N-(4-bromophenyl)benzene-1-sulfonamide
380349-08-6 95%
250mg
$149.00 2025-03-03

3-Amino-N-(4-bromo-phenyl)-benzenesulfonamide 関連文献

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3-Amino-N-(4-bromo-phenyl)-benzenesulfonamideに関する追加情報

Introduction to 3-Amino-N-(4-bromo-phenyl)-benzenesulfonamide (CAS No. 380349-08-6)

3-Amino-N-(4-bromo-phenyl)-benzenesulfonamide, identified by the Chemical Abstracts Service Number (CAS No.) 380349-08-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of sulfonamides, which are well-documented for their diverse biological activities and therapeutic potential. The structural features of 3-Amino-N-(4-bromo-phenyl)-benzenesulfonamide, particularly the presence of both amino and sulfonamide functional groups, coupled with a brominated aromatic ring, make it a promising candidate for further investigation in drug discovery and development.

The sulfonamide moiety is a key pharmacophore in many active pharmaceutical ingredients (APIs) due to its ability to interact with biological targets such as enzymes and receptors. The introduction of a bromine atom at the para position of the phenyl ring in 3-Amino-N-(4-bromo-phenyl)-benzenesulfonamide enhances its lipophilicity and metabolic stability, which are critical factors for optimizing pharmacokinetic properties. This structural design allows the compound to exhibit enhanced binding affinity and selectivity, making it an attractive scaffold for designing novel therapeutic agents.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various disease-related pathways. 3-Amino-N-(4-bromo-phenyl)-benzenesulfonamide has been explored as a potential lead compound in several preclinical studies due to its unique chemical properties. Its ability to modulate enzyme activity and interfere with signaling pathways has made it a subject of interest in the development of treatments for conditions such as cancer, inflammation, and infectious diseases.

One of the most compelling aspects of 3-Amino-N-(4-bromo-phenyl)-benzenesulfonamide is its versatility in chemical modification. The presence of both an amino group and a sulfonamide group provides multiple sites for functionalization, allowing chemists to tailor the compound’s properties for specific biological targets. This flexibility has enabled researchers to synthesize derivatives with improved efficacy, reduced toxicity, and enhanced pharmacokinetic profiles. Such modifications are crucial for advancing compounds from early-stage discovery to clinical candidates.

The bromine atom in the aromatic ring not only contributes to the compound’s lipophilicity but also serves as a handle for further chemical manipulation. For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce additional substituents at various positions around the phenyl ring, expanding the chemical space available for drug design. These strategies have been successfully applied in other sulfonamide-based drug candidates, suggesting that 3-Amino-N-(4-bromo-phenyl)-benzenesulfonamide could follow a similar path toward clinical development.

Recent advances in computational chemistry and artificial intelligence have further accelerated the process of identifying promising drug candidates like 3-Amino-N-(4-bromo-phenyl)-benzenesulfonamide. Machine learning models can predict binding affinities, metabolic stability, and other critical pharmacokinetic parameters based on the compound’s structure. These predictions help researchers prioritize which derivatives to synthesize and test experimentally, saving time and resources in the drug discovery pipeline.

The biological activity of 3-Amino-N-(4-bromo-phenyl)-benzenesulfonamide has been evaluated in several preclinical models. Initial studies have shown that it exhibits inhibitory effects on certain enzymes implicated in cancer progression. The sulfonamide group interacts with the active site of these enzymes, disrupting their function and potentially slowing down tumor growth. Additionally, the brominated phenyl ring may contribute to increased solubility and bioavailability, which are essential for effective drug delivery.

In conclusion, 3-Amino-N-(4-bromo-phenyl)-benzenesulfonamide (CAS No. 380349-08-6) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, combined with its potential biological activities, make it an attractive scaffold for developing novel therapeutics. As research continues to uncover new applications for sulfonamide-based compounds, 3-Amino-N-(4-bromo-phenyl)-benzenesulfonamide is poised to play a significant role in addressing unmet medical needs across various therapeutic areas.

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